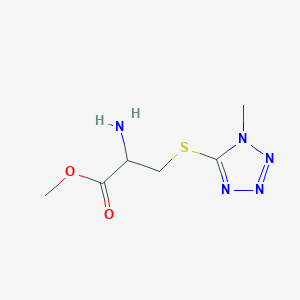

methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate

CAS No.:

Cat. No.: VC18136806

Molecular Formula: C6H11N5O2S

Molecular Weight: 217.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11N5O2S |

|---|---|

| Molecular Weight | 217.25 g/mol |

| IUPAC Name | methyl 2-amino-3-(1-methyltetrazol-5-yl)sulfanylpropanoate |

| Standard InChI | InChI=1S/C6H11N5O2S/c1-11-6(8-9-10-11)14-3-4(7)5(12)13-2/h4H,3,7H2,1-2H3 |

| Standard InChI Key | UKZSJTIOUAILGJ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NN=N1)SCC(C(=O)OC)N |

Introduction

Synthesis and Purification

Tetrazole Synthesis

The 1-methyl-1H-tetrazol-5-amine precursor is synthesized via methylation of 5-aminotetrazole. A common method involves reacting 5-aminotetrazole monohydrate with dimethyl sulfate in alkaline aqueous conditions, yielding a mixture of 1-methyl-1H-tetrazol-5-amine (51% yield) and its 2-methyl isomer (25% yield) . The isomers are separated via differential solubility in methylene chloride and isopropanol .

Thiolation and Cysteine Conjugation

To form the thioether bond, the tetrazole amine is converted to a thiolate intermediate. This is achieved by reacting 1-methyl-1H-tetrazol-5-amine with thiophosgene or via hydrogenolysis of a protected thiol precursor. The resulting thiolate (e.g., 1-methyl-1H-tetrazole-5-thiolate) is then alkylated with methyl cysteinate hydrochloride under basic conditions .

Example Reaction:

Purification Techniques

-

Chromatography: Silica gel chromatography using ethyl acetate/hexane gradients removes unreacted starting materials.

-

Crystallization: Recrystallization from isopropanol/water mixtures (3:7 v/v) yields high-purity product .

Physicochemical Properties

Solubility and Partitioning

| Property | Value | Method | Source |

|---|---|---|---|

| Log P (octanol/water) | -0.56 (consensus) | XLOGP3 | |

| Aqueous Solubility | 242 mg/mL (25°C) | SILICOS-IT | |

| GI Absorption | High | Boiled Egg |

The compound’s solubility profile suggests suitability for oral formulations, though ester hydrolysis in vivo may limit bioavailability.

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): δ 4.03 ppm (s, 3H, tetrazole-CH₃), δ 3.72 ppm (s, 3H, ester-CH₃), δ 3.25–3.40 ppm (m, 2H, cysteine-CH₂) .

-

¹³C NMR: δ 167.8 ppm (tetrazole-C), δ 52.1 ppm (ester-CH₃), δ 40.5 ppm (cysteine-Cα) .

Applications in Pharmaceutical Research

Bioisosteric Replacement

The tetrazole moiety serves as a bioisostere for carboxylic acids, improving metabolic stability in drug candidates. For example, tetrazole-containing analogs of ACE inhibitors exhibit prolonged half-lives .

Prodrug Development

The methyl ester group enhances membrane permeability, enabling the compound to act as a prodrug. In vivo esterase cleavage releases free cysteine, which participates in glutathione synthesis and redox regulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume